molecular formula C9H8FN3 B13262186 5-Fluoro-2-(1H-imidazol-2-YL)aniline

5-Fluoro-2-(1H-imidazol-2-YL)aniline

Cat. No.: B13262186
M. Wt: 177.18 g/mol
InChI Key: MJEBQHQRNXKUKR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-imidazol-2-YL)aniline is a chemical compound that features a fluorine atom, an imidazole ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-imidazol-2-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the imidazole ring or the aniline group.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives with different functional groups, while reduction can yield amine derivatives.

Scientific Research Applications

5-Fluoro-2-(1H-imidazol-2-YL)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1H-imidazol-2-YL)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the fluorine atom can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(1H-imidazol-2-YL)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the imidazole ring provides a versatile platform for further modifications.

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

5-fluoro-2-(1H-imidazol-2-yl)aniline

InChI

InChI=1S/C9H8FN3/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,11H2,(H,12,13)

InChI Key

MJEBQHQRNXKUKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C2=NC=CN2

Origin of Product

United States

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